1-[4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PIPERIDIN-1-YL]BUTAN-1-ONE
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Overview
Description
1-[4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PIPERIDIN-1-YL]BUTAN-1-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a dihydroindole moiety linked to a piperidine ring, which is further connected to a butanone group. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of 1-[4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PIPERIDIN-1-YL]BUTAN-1-ONE typically involves multiple steps, starting with the preparation of the dihydroindole core. One common method involves the cyclization of an appropriate precursor under acidic conditions to form the dihydroindole ring . The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the butanone group via a condensation reaction. Industrial production methods may involve the use of catalysts and optimized reaction conditions to improve yield and efficiency .
Chemical Reactions Analysis
1-[4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PIPERIDIN-1-YL]BUTAN-1-ONE undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PIPERIDIN-1-YL]BUTAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
1-[4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PIPERIDIN-1-YL]BUTAN-1-ONE can be compared with other indole derivatives, such as:
1-(1H-Indole-3-carbonyl)piperidine: Similar structure but lacks the butanone group, which may result in different biological activities.
1-(1H-Indole-3-carbonyl)thiazole:
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its diverse chemical reactivity and potential therapeutic applications .
Properties
IUPAC Name |
1-[4-(2,3-dihydroindole-1-carbonyl)piperidin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-2-5-17(21)19-11-8-15(9-12-19)18(22)20-13-10-14-6-3-4-7-16(14)20/h3-4,6-7,15H,2,5,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMASVSYQIXFKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC(CC1)C(=O)N2CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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